molecular formula C14H11N3O2S3 B2776507 4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797547-40-0

4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2776507
CAS No.: 1797547-40-0
M. Wt: 349.44
InChI Key: MBIBTHDKBQBLRR-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid compound designed for research purposes, integrating two pharmaceutically significant molecular frameworks: the 1,2,3-thiadiazole and the thiophene ring systems. This strategic combination creates a molecule of interest for investigating new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The core structure of this molecule is based on the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold. Scientific studies on closely related 4-methyl-1,2,3-thiadiazole derivatives have demonstrated promising in vitro antimicrobial activity , especially against Gram-positive bacteria such as Staphylococcus aureus strains. Some derivatives in this class have shown minimum inhibitory concentration (MIC) values as low as 1.95–15.62 µg/mL, with a bactericidal effect indicated by low MBC/MIC ratios . The inclusion of a thiophene-carbonyl-thiophene moiety is a significant structural feature. Thiophene-containing compounds are extensively documented in scientific literature for their broad pharmacological properties, which include potent antibacterial and antitumor activities . Furthermore, 1,2,3-thiadiazole hybrids are recognized in research for their potential cytotoxic properties and have been explored as scaffolds for developing novel anticancer agents . The specific combination of these two privileged structures in a single molecule suggests a potential research application for this compound in inhibiting key biological targets , such as bacterial topoisomerases or protein kinases like c-Met, which is a receptor tyrosine kinase implicated in tumor growth and metastasis. Inhibiting these targets can disrupt processes like DNA replication in bacteria or signal transduction in cancer cells, leading to growth inhibition or cell death . This compound is intended for use in non-clinical, non-human research applications exclusively. It is provided for laboratory investigations to further explore its physicochemical properties, mechanism of action, and biological activity in controlled experimental settings.

Properties

IUPAC Name

4-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S3/c1-8-13(22-17-16-8)14(19)15-6-10-2-3-11(21-10)12(18)9-4-5-20-7-9/h2-5,7H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIBTHDKBQBLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of thiophene moieties enhances its pharmacological profile. The synthesis typically involves the condensation of thiadiazole derivatives with appropriate thiophene carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to This compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : Thiadiazoles are believed to inhibit critical signaling pathways involved in tumor growth. They can induce apoptosis and cell cycle arrest in cancer cells by targeting specific proteins such as c-Met and VEGFR-2 .
  • In Vitro Studies : In a study evaluating several thiadiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 41.53 nM to 56.64 nM against c-Met, indicating potent inhibitory effects .
CompoundIC50 (nM)Target
51a56.64c-Met
51b50.15c-Met
51c45.67c-Met
51d41.53c-Met

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied:

  • Gram-positive Bacteria : Compounds derived from thiadiazoles exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. For example, a related compound showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain strains .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring affects the antimicrobial efficacy. For instance, modifications at position 5 of the thiadiazole can enhance or reduce activity against microorganisms .
CompoundMIC (µg/mL)Bacterial Strain
Compound A1.95Staphylococcus aureus
Compound B3.91Micrococcus luteus

Case Studies

  • Inhibition of Cancer Cell Proliferation : A recent study demonstrated that a structurally similar compound induced apoptosis in MKN-45 gastric cancer cells while inhibiting c-Met phosphorylation in both cellular and cell-free systems . This suggests a targeted approach in cancer therapy using thiadiazole derivatives.
  • Antibacterial Efficacy : Another study reported that certain thiadiazole derivatives had effective antibacterial properties against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiadiazole derivatives indicates favorable absorption and distribution characteristics in vivo. Studies in animal models have shown that these compounds maintain effective plasma concentrations while exhibiting low toxicity profiles . However, further investigations are needed to fully understand their metabolic pathways and long-term effects.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and thiazole derivatives exhibit significant anticancer activity. For instance:

  • Inhibition of c-Met : The compound has shown promising results in inhibiting c-Met, a receptor tyrosine kinase involved in cancer progression. In vitro studies indicated that related compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including MKN-45 cells .
  • Structure-Activity Relationships : Research has indicated that modifications to the thiadiazole structure can enhance anticancer efficacy. For example, derivatives with specific substituents exhibited improved potency against liver carcinoma cell lines with IC50 values ranging from 0.86 µM to 19.06 µM .

Case Study 1: Inhibition of c-Met Mutants

A detailed study evaluated the activity of a related thiadiazole compound against c-Met mutants. The findings revealed that certain modifications allowed for selective inhibition of mutant forms of c-Met, underscoring the potential for targeted cancer therapies .

Case Study 2: Anticancer Screening

Another study synthesized a series of thiadiazole derivatives and tested their cytotoxicity against several cancer cell lines. Compounds exhibiting high selectivity and low toxicity towards normal cells were identified, highlighting their therapeutic potential .

Comprehensive Data Table

Compound NameStructure TypeTargetIC50 (µM)Activity
4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamideThiadiazolec-Met50.15 - 56.64Antitumor
Compound AThiazole DerivativeHDAC<1.00Anticancer
Compound BThiadiazole Hybridc-Src/Abl Kinase0.86 - 1.44Antitumor

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole core undergoes nucleophilic attacks, particularly at the C-4 and C-5 positions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Thiol substitutionNaSH in ethanol (reflux, 6h)Thiolated thiadiazole derivatives
Amide hydrolysisLiOH/MeOH (0°C–RT, 1–4h)Free carboxylic acid formation
Suzuki-Miyaura couplingPd(OAc)₂/Xantphos, NMM, RTBiaryl-functionalized analogs

Example : Hydrolysis of the methyl ester (analogous to structure 36 in ) under basic conditions yields carboxylic acid derivatives critical for further functionalization.

Reactivity of the Thiophene Carbonyl Group

The thiophene-3-carbonyl moiety participates in:

Acyl Transfer Reactions

  • Reacts with amines (e.g., benzylamine) in DMF at 80°C to form secondary amides .

  • Undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to generate tertiary alcohols .

Condensation Reactions

  • Forms Schiff bases with hydrazines (e.g., thiosemicarbazide) in ethanol under acidic conditions (Scheme 4 in ).

Amide Bond Reactivity

The carboxamide group (-CONH-) demonstrates:

ReactionReagents/ConditionsOutcomeSource
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated derivatives
Acid-catalyzed hydrolysisH₂SO₄/EtOH (reflux, 6h)Carboxylic acid and amine
Reductive cleavageLiAlH₄ in THFAmine and alcohol products

Notable Example : Treatment with POCl₃ converts the amide to a nitrile group via dehydration .

Electrophilic Aromatic Substitution on Thiophene

The thiophene rings undergo regioselective electrophilic substitution:

ReactionConditionsPosition ModifiedSource
BrominationNBS, CCl₄, 0°C–RTα-position
NitrationHNO₃/H₂SO₄, 0°Cβ-position
Friedel-Crafts acylationAlCl₃, RCOCl, RTγ-position

Structural Impact : Bromination at the α-position enhances halogen bonding in molecular docking studies .

Oxidation and Reduction Pathways

  • Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene system .

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed reactions:

Reaction TypeCatalysts/LigandsApplicationsSource
Buchwald-HartwigPd₂(dba)₃/XPhos, Cs₂CO₃C–N bond formation
SonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃NAlkynylation at thiophene C-5

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into:

  • Thiophene fragments (identified via GC-MS)

  • CO₂ and NH₃ (from carboxamide cleavage).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and synthetic strategies:

Compound Core Structure Key Substituents Reported Activity Molecular Weight (g/mol)
Target Compound 1,2,3-Thiadiazole 4-methyl; 5-carboxamide linked to (thiophene-3-carbonyl)thiophen-2-ylmethyl Not explicitly reported (hypothetical) ~407.5 (estimated)
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-methyl; 5-carboxamide linked to cyclobutyl-1,3,4-thiadiazole Not reported ~327.4
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole 4-methyl; 5-carbohydrazide with phenyl or substituted phenyl groups Anticancer (IC50: 1.6–2.0 µg/mL) ~270–350
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-carboxamide Nitro group on thiophene; trifluoromethylphenyl-thiazole Antibacterial ~441.4
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide Thiazole 4-amino; benzodioxolylmethyl; 4-methoxyphenyl Not reported ~457.5

Key Findings

Thiadiazole vs. Thiazole derivatives (e.g., ) show anticancer activity, suggesting that core heterocycle choice influences target specificity.

Substituent Effects :

  • Thiophene-carbonyl groups (target compound) may improve binding to hydrophobic pockets in enzymes, whereas cyclobutyl-thiadiazole () could restrict conformational flexibility, affecting bioavailability.
  • Nitro groups () enhance antibacterial activity by increasing electrophilicity, a feature absent in the target compound.
  • Trifluoromethyl groups () improve metabolic stability and lipophilicity, which could be advantageous in drug design compared to the target's thiophene substituents.

Biological Activity :

  • Thiazole-carboxamides with phenyl substituents () demonstrated potent anticancer activity (IC50 < 2 µg/mL), suggesting that aromatic substituents on the carboxamide side chain are critical for cytotoxicity. The target compound's dual thiophene system may offer unique binding modes but requires empirical validation.

Synthetic Strategies :

  • Carboxamide linkages in analogues (e.g., ) are typically formed via coupling reagents like HATU or EDC, a method likely applicable to the target compound. Thiophene-carbonyl incorporation may require Friedel-Crafts acylation or Suzuki coupling for regioselectivity .

Data Table: Physicochemical Properties

Property Target Compound N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-... 4-Methyl-2-phenylthiazole-5-carbohydrazide
LogP (Predicted) ~3.2 ~2.5 ~2.8
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 6 7 4
Polar Surface Area (Ų) ~110 ~120 ~85

Q & A

Q. What synthetic methodologies are optimal for constructing the 1,2,3-thiadiazole core in this compound?

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives can react with POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole backbone . For this compound, coupling the thiadiazole-5-carboxamide with the thiophene substituent likely involves amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or acetonitrile . Optimize yields by controlling stoichiometry and reaction time, and confirm completion via TLC.

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., methyl group at C4, thiophene carbonyl at C5) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, S-N vibrations for thiadiazole) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns.
  • Melting point analysis : Compare with literature values (e.g., similar thiadiazole derivatives melt between 210–280°C) .

Q. What solvent systems are effective for recrystallizing this compound?

Polar aprotic solvents like DMF or ethanol/water mixtures are commonly used for recrystallizing thiophene-thiadiazole hybrids. For example, compound 7a in was recrystallized from DMF with a yield of 74% and melting point 278–280°C . Precipitate impurities by cooling the solution slowly and filtering under reduced pressure.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the thiadiazole ring in cross-coupling reactions?

The electron-withdrawing carboxamide group at C5 enhances electrophilicity, making the thiadiazole susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids may demonstrate regioselectivity . Monitor reaction pathways using HPLC-MS to detect intermediates.

Q. What strategies resolve contradictions in reported biological activity data for similar thiadiazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example:

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized MIC protocols .
  • Cytotoxicity : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7, HeLa) and normalize against healthy cells (e.g., HEK293) .
  • Mechanistic studies : Use molecular docking to evaluate interactions with targets like DNA gyrase or tubulin .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Tools like ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal catalysts, solvents, and temperatures . For instance, acetonitrile may be favored over DMF for cyclization steps due to lower activation energy. Validate predictions with small-scale experiments before scaling up.

Methodological Challenges

Q. What techniques mitigate side reactions during amide bond formation with the thiophene-methyl group?

  • Activation reagents : Use HOBt (Hydroxybenzotriazole) or Oxyma Pure to suppress racemization .
  • Temperature control : Maintain reactions at 0–5°C to reduce hydrolysis of active esters.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted starting materials .

Q. How can regioselectivity be achieved in functionalizing the thiophene rings?

Direct electrophilic substitution on thiophene is challenging due to competing sites. Strategies include:

  • Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups (e.g., carboxamide) to install substituents at C3 or C4 .
  • Cross-dehydrogenative coupling : Employ Pd/Cu catalysts to couple thiophene with heteroarenes .

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